

# Molecular Dynamics Simulation of Liquid Na-Pb Alloys: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lead;sodium

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This in-depth technical guide provides a comprehensive overview of the core methodologies, data, and structural insights derived from molecular dynamics (MD) simulations of liquid sodium-lead (Na-Pb) alloys. Tailored for researchers, scientists, and professionals in materials science and related fields, this document synthesizes key findings on interatomic potentials, simulation protocols, and the resulting structural and thermodynamic properties.

## Introduction

Liquid Na-Pb alloys are of significant interest in various applications, including as coolants in fast nuclear reactors and as potential materials for next-generation batteries.<sup>[1][2]</sup> Molecular dynamics simulations offer a powerful computational microscope to probe the atomic-level structure and dynamics of these alloys, providing insights that are often difficult to obtain through experimental means alone. A key characteristic of the Na-Pb system is its tendency to form complex structures in the liquid state, deviating significantly from ideal solution behavior.<sup>[3][4]</sup>

## Interatomic Potentials: The Foundation of Accurate Simulations

The accuracy of any MD simulation is fundamentally dependent on the quality of the interatomic potential, or force field, which describes the interactions between atoms. For liquid Na-Pb alloys, various potential models have been employed, each with its own theoretical underpinnings and range of applicability.

The Embedded Atom Method (EAM) is a widely used many-body potential that is particularly effective for metallic systems.<sup>[5][6]</sup> It describes the energy of an atom as a function of the electron density it is embedded in, provided by the surrounding atoms. Another approach involves the use of pseudopotentials within the nearly free electronic gas (NFE) approximation.<sup>[3][4]</sup> Specific potentials that have been utilized include:

- Fiolhais potential: A local pseudopotential that has been applied to sodium.<sup>[4][7]</sup>
- Heine-Abarenkov potential: A model potential used to describe lead.<sup>[4][7]</sup>

The choice of potential for lead can be particularly challenging due to its complex electronic structure.<sup>[4][7]</sup> Researchers often compare results from different potentials to ensure the robustness of their findings.<sup>[4][7]</sup> More recently, Machine Learning Force Fields (MLFFs) are emerging as a promising approach, offering near-DFT accuracy at a fraction of the computational cost.<sup>[8][9]</sup>

## Experimental Protocols: A Blueprint for Simulation

While specific parameters may vary between studies, a general workflow for MD simulations of liquid Na-Pb alloys can be established. The following protocol is a synthesis of methodologies reported in the literature.<sup>[3][4]</sup>

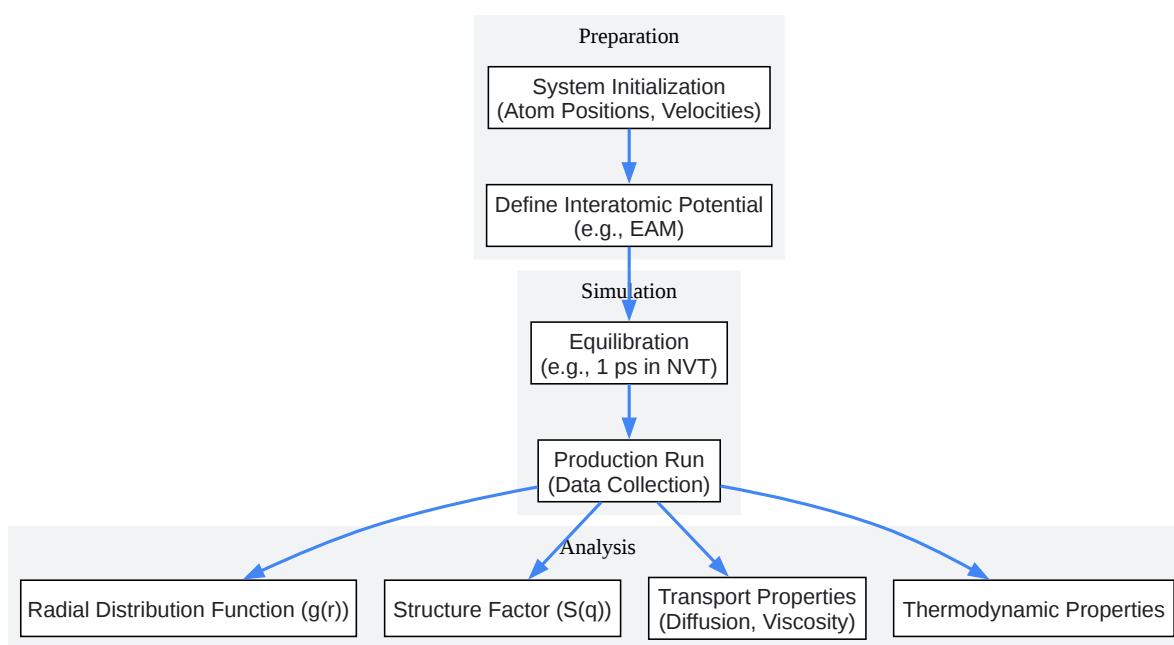
### Simulation Setup

- System Initialization: A simulation box is constructed with a specified number of Na and Pb atoms arranged, for example, on a body-centered cubic (BCC) or face-centered cubic (FCC) lattice. The number of atoms typically ranges from a few hundred to several thousand.<sup>[10]</sup>
- Ensemble Selection: The choice of thermodynamic ensemble dictates which macroscopic properties are held constant. Common ensembles include:
  - NVE (microcanonical): Constant number of particles (N), volume (V), and energy (E).
  - NVT (canonical): Constant N, V, and temperature (T).
  - NPT (isothermal-isobaric): Constant N, pressure (P), and T.

- **Boundary Conditions:** Periodic boundary conditions are almost universally applied to mimic an infinite system and minimize surface effects.

## Simulation Execution

The logical flow of a typical MD simulation for liquid Na-Pb alloys is depicted below.



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A typical workflow for MD simulations of liquid alloys.

## Key Simulation Parameters

A summary of typical simulation parameters used in the study of liquid Na-Pb alloys is presented in Table 1.

Parameter	Typical Value/Method	Reference
Software	LAMMPS	[10][11]
Ensemble	NVT, NPT	[5]
Temperature	698 K, 700 K, 900 K, 1100 K	[3][12]
Time Step	1-5 fs	General MD practice
Equilibration Time	1 ps	[3][4]
Production Run Time	1-10 ps or longer	[3][4]
Pressure	0 GPa (ambient pressure)	[13]

## Quantitative Data Summary

MD simulations provide a wealth of quantitative data on the structural, thermodynamic, and transport properties of liquid Na-Pb alloys.

## Structural Properties

The structure of the liquid alloy is often characterized by the partial radial distribution functions ( $g_{\alpha\beta}(r)$ ) and the static structure factors ( $S(q)$ ). These functions provide information about the probability of finding atoms at a certain distance from each other and the overall arrangement of atoms in the liquid, respectively.

- Radial Distribution Function ( $g(r)$ ): Describes the local atomic structure.
- Structure Factor ( $S(q)$ ): Provides information on the medium- to long-range order.[14]

A key finding from MD simulations is the evidence of significant chemical short-range order, indicating a preference for hetero-coordination (Na-Pb bonding) over homo-coordination (Na-Na or Pb-Pb bonding).[3][4] This leads to the formation of clusters in the melt.[3][4]

## Thermodynamic Properties

Thermodynamic properties such as the excess Gibbs free energy and enthalpy of mixing can be calculated from MD simulations. These properties provide insights into the stability and mixing behavior of the alloy. Theoretical studies have investigated these properties at various temperatures.[12]

Property	Observation at 700 K	Reference
Excess Gibbs Free Energy	Moderately interacting system	[12]
Enthalpy of Mixing	Indicates ordering tendency	[12]
Concentration Fluctuation	Shows ordering at all concentrations	[12]

## Transport Properties

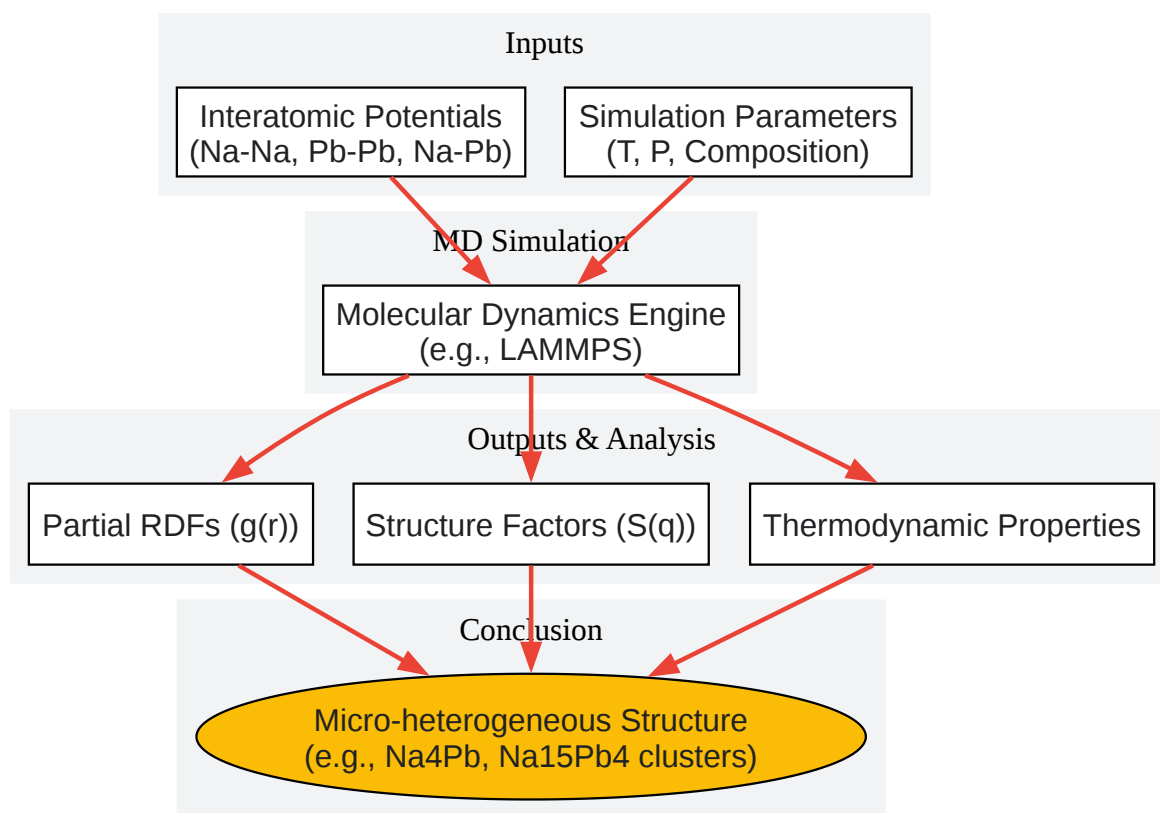
Transport properties, such as diffusion coefficients and viscosity, are crucial for understanding the dynamics of the liquid alloy. These can be calculated from the mean square displacement and the stress-autocorrelation function, respectively.

Property	General Trend	Reference
Viscosity	Decreases with increasing temperature and sodium concentration.	[12]
Diffusion Coefficient	Increases with temperature.	[13]

## Key Insights: The Micro-heterogeneous Structure of Liquid Na-Pb

A central finding from MD simulations of liquid Na-Pb alloys is the existence of a micro-heterogeneous structure.[3][4] This means that on a microscopic level, the liquid is not a random mixture of Na and Pb atoms. Instead, there is a strong tendency for the formation of clusters with specific compositions.[3][4]

The logical relationship leading to this conclusion is illustrated in the diagram below.



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Logical flow from simulation inputs to structural conclusions.

Simulations have shown that at certain compositions, particularly around 20% and 50% lead concentration, the formation of clusters such as (Na<sub>4</sub>Pb)<sub>n</sub> and (NaPb)<sub>m</sub> is prominent.[3][4] The existence of the Na<sub>15</sub>Pb<sub>4</sub> compound in the solid phase also influences the liquid structure.[1][3][4] This clustering behavior has a significant impact on the alloy's thermodynamic and transport properties.

## Conclusion

Molecular dynamics simulations have proven to be an invaluable tool for elucidating the complex atomic-level behavior of liquid Na-Pb alloys. The choice of interatomic potential is critical, with EAM and pseudopotential-based models being common choices. A standardized

simulation protocol allows for the systematic investigation of structural, thermodynamic, and transport properties across a range of compositions and temperatures. The key insight from these simulations is the micro-heterogeneous nature of the liquid, characterized by the formation of distinct chemical short-range order and atomic clusters. This fundamental understanding is crucial for the design and optimization of materials for various technological applications.

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- To cite this document: BenchChem. [Molecular Dynamics Simulation of Liquid Na-Pb Alloys: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3418705#molecular-dynamics-simulation-of-liquid-na-pb-alloys>]

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